molecular formula C14H13N3OS B1415732 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105195-04-7

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1415732
CAS No.: 1105195-04-7
M. Wt: 271.34 g/mol
InChI Key: VBRPAYYDQJESTE-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a methoxy group at the fourth position of the benzene ring, a pyridin-2-ylmethyl group attached to the nitrogen atom, and an amine group at the second position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyaniline with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.

Reaction Scheme:

  • 4-methoxyaniline + 2-chloromethylpyridine + K2CO3 → Intermediate
  • Intermediate + 2-aminothiophenol + HCl → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(pyridin-2-ylmethyl)aniline
  • 4-methoxy-N-(pyridin-2-ylmethyl)benzamide
  • 4-methoxy-N-(pyridin-2-ylmethyl)thiourea

Uniqueness

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-6-4-7-12-13(11)17-14(19-12)16-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRPAYYDQJESTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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